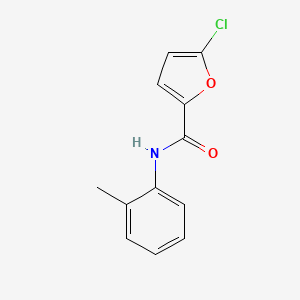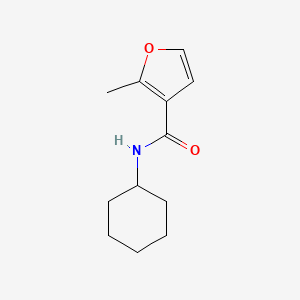![molecular formula C14H14BrNO2S B7539979 N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B7539979.png)
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide, also known as BTA-1, is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-1 is a small molecule that has been shown to modulate the activity of certain ion channels, making it a promising candidate for the treatment of various diseases. In
作用機序
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide works by modulating the activity of certain ion channels, particularly TRPV1 channels. These channels are involved in a variety of physiological processes, including pain perception, inflammation, and thermoregulation. N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to block the activity of these channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its pain-reducing properties, N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to reduce inflammation and improve thermoregulation. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide in lab experiments is its specificity for TRPV1 channels. This allows researchers to target these channels specifically, without affecting other ion channels or physiological processes. However, one limitation of using N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is its relatively low potency. This can make it difficult to achieve the desired effect at low concentrations, and can limit its utility in certain experiments.
将来の方向性
There are a number of potential future directions for research involving N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide. One area of interest is in the treatment of neuropathic pain, where N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has shown promise in animal models. Further research is needed to determine its efficacy in humans. Another area of interest is in the treatment of inflammatory conditions, such as arthritis, where N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to reduce inflammation in animal models. Finally, there is potential for N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide to be used as a tool in neuroscience research, particularly in the study of ion channels and their role in physiological processes.
合成法
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-methoxyphenyl)acetamide in the presence of a base to yield N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of neuropathic pain. N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to modulate the activity of TRPV1 channels, which are involved in the perception of pain. By blocking these channels, N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to reduce pain in animal models of neuropathic pain.
特性
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-18-12-5-3-2-4-10(12)8-14(17)16-9-11-6-7-13(15)19-11/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSUXUGYLLPHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)

![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
![6-[4-(4-Ethylbenzoyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7539969.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide](/img/structure/B7540001.png)